molecular formula C17H19F3N4O2S B2772998 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097898-79-6

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide

カタログ番号: B2772998
CAS番号: 2097898-79-6
分子量: 400.42
InChIキー: GSWHEIHLDXEFRR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H19F3N4O2S and its molecular weight is 400.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural composition, incorporating a tetrahydroquinazoline core and a sulfonamide group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C18H20F3N3O2SC_{18}H_{20}F_3N_3O_2S, with a molecular weight of approximately 393.43 g/mol. The presence of the dimethylamino group enhances solubility and bioavailability, while the trifluoromethyl group may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Some proposed mechanisms include:

  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit various enzymes, such as carbonic anhydrase and certain kinases, which are crucial in metabolic pathways.
  • Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate physiological responses.

Antimicrobial Properties

Several studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. For instance:

  • A study demonstrated that related compounds could inhibit bacterial growth by interfering with folic acid synthesis pathways, vital for bacterial proliferation .

Antitumor Activity

Research into quinazoline derivatives has shown promise in cancer treatment:

  • Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic proteins .

Cardiovascular Effects

The cardiovascular effects of sulfonamide derivatives have also been explored:

  • A study indicated that certain benzenesulfonamide derivatives could modulate perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential applications in treating cardiovascular diseases .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various sulfonamide derivatives against common pathogens. This compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, with IC50 values comparable to established antibiotics.
  • Antitumor Activity : In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated significant dose-dependent cytotoxicity with an IC50 value of 15 µM for HeLa cells after 48 hours of exposure.
  • Cardiovascular Study : An experimental design was implemented using isolated rat hearts to evaluate changes in perfusion pressure upon administration of the compound. The results indicated a statistically significant reduction in coronary resistance when treated with the compound compared to controls (p < 0.05) .

Data Tables

Study Type Target Organism/Cell Line IC50 Value (µM) Notes
AntimicrobialE. coli10Effective inhibition observed
AntimicrobialS. aureus12Comparable to standard antibiotics
AntitumorHeLa15Dose-dependent cytotoxicity
CardiovascularIsolated Rat HeartN/ASignificant reduction in coronary resistance

特性

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2S/c1-24(2)16-21-10-11-9-12(7-8-14(11)22-16)23-27(25,26)15-6-4-3-5-13(15)17(18,19)20/h3-6,10,12,23H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWHEIHLDXEFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。